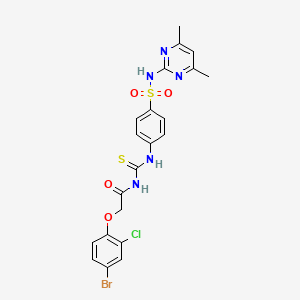
ZCL278
Overview
Description
ZCL278 is a small molecule compound that specifically targets the cell division control protein 42 homolog (Cdc42). Cdc42 belongs to the Rho family of small GTPases and plays a crucial role in regulating various cellular functions, including cell morphology, endocytosis, migration, and cell cycle progression .
Mechanism of Action
Target of Action
ZCL278 is a selective modulator that directly binds to Cdc42 , a member of the Rho family of small GTPases . Cdc42 plays a crucial role in regulating various cellular functions, including cell morphology, endocytosis, cell migration, and cell cycle progression .
Mode of Action
This compound inhibits the functions of Cdc42 by binding to it directly . It has been shown to suppress the phosphorylation and function of Rac/Cdc42 in human metastatic prostate cancer PC-3 cells . In cortical neurons, this compound treatment has been observed to suppress neuronal branch number and inhibit growth cone motility .
Biochemical Pathways
This compound affects the PI3K-AKT and Raf-MEK-ERK pathways . It disrupts Golgi organization and suppresses cell motility, two of the most prominent Cdc42-mediated subcellular events . It also reduces the perinuclear accumulation of active Cdc42 .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound has been shown to suppress Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (i.e., PC-3) without disrupting cell viability . It also reduces the perinuclear accumulation of active Cdc42 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in cortical neurons, the suppressive effect of this compound on neuronal branch number and growth cone motility was observed after treatment with 50 μM of this compound for 5 or 10 minutes This suggests that both the concentration of this compound and the duration of exposure can influence its efficacy
Biochemical Analysis
Biochemical Properties
ZCL278 has been shown to interact directly with Cdc42, inhibiting its functions with a Kd of 11.4 μM . This interaction disrupts the normal biochemical reactions involving Cdc42, which plays a crucial role in a variety of cellular functions, including cell morphology, endocytosis, migration, and cell cycle progression .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it suppresses Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (PC-3) without disrupting cell viability . It also disrupts Golgi organization, a prominent Cdc42-mediated subcellular event .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to Cdc42 and inhibiting its functions . This binding interaction disrupts the normal functioning of Cdc42, leading to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For example, in serum-starved Swiss 3T3 cells, this compound significantly reduces GTP-Cdc42 (nearly 80%) and disrupts the perinuclear accumulation of active Cdc42 after 1 hour of treatment .
Transport and Distribution
It is known that this compound directly binds to Cdc42 , which could potentially influence its distribution within the cell.
Subcellular Localization
It has been shown to disrupt Golgi organization, a prominent Cdc42-mediated subcellular event , suggesting that it may influence the subcellular localization of proteins involved in this process.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
The exact reaction conditions (temperature, solvents, catalysts, etc.) used in the synthesis of ZCL278 remain undisclosed. Researchers typically optimize these conditions to achieve high yields and purity.
Industrial Production:
Information regarding large-scale industrial production methods for this compound is limited. It is primarily available as a research chemical.
Chemical Reactions Analysis
ZCL278 undergoes various chemical reactions, although detailed studies are scarce. Here are some insights:
Reactions Types:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
ZCL278 has found applications in various scientific fields:
Comparison with Similar Compounds
ZCL278 stands out due to its selectivity for Cdc42. direct comparisons with other similar compounds are challenging because of limited available data. Researchers continue to explore its unique properties.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDWYDHEBCGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


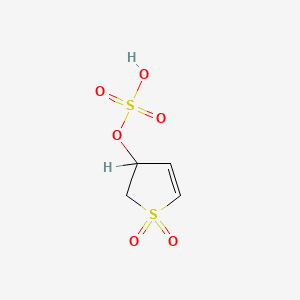
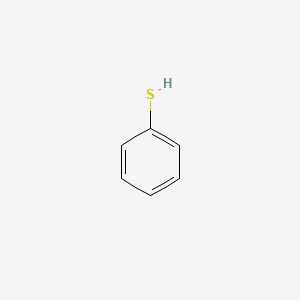
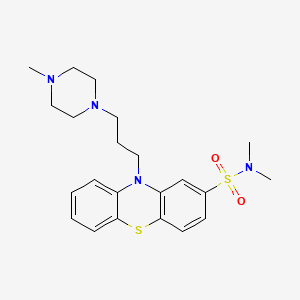
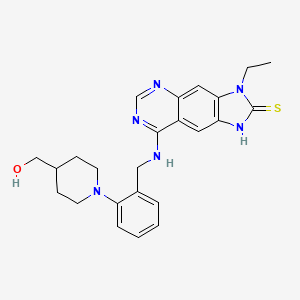
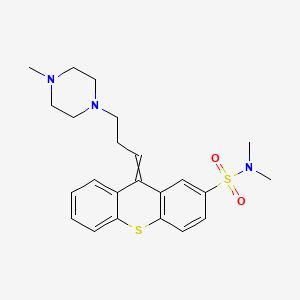

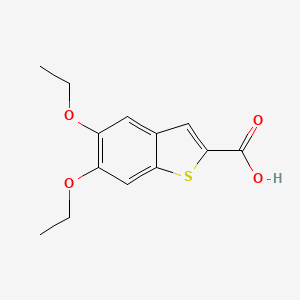
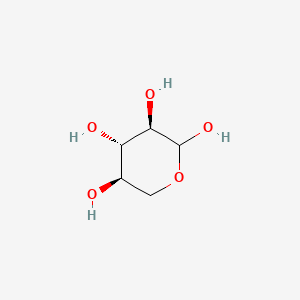
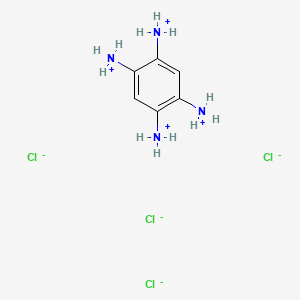

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
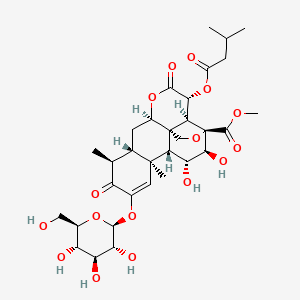
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

